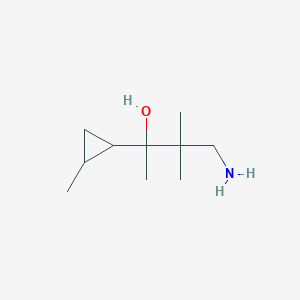
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl ring, and a tertiary alcohol. It is primarily used for research purposes and has various applications in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring through a cyclopropanation reaction.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: The major product is a ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the specific nucleophile used in the reaction.
科学的研究の応用
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)butan-2-ol: Similar in structure but with a dimethylamino group instead of an amino group.
4-Amino-3,3-dimethylbutyltrimethoxysilane: Contains a trimethoxysilane group instead of a cyclopropyl ring.
Uniqueness
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is unique due to its combination of an amino group, a cyclopropyl ring, and a tertiary alcohol. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
4-amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-7-5-8(7)10(4,12)9(2,3)6-11/h7-8,12H,5-6,11H2,1-4H3 |
InChIキー |
DGQLQEJHYQLCPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(C)(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

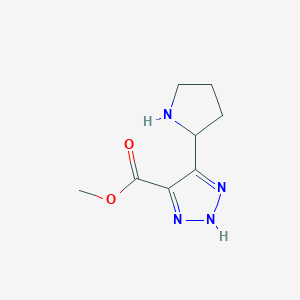

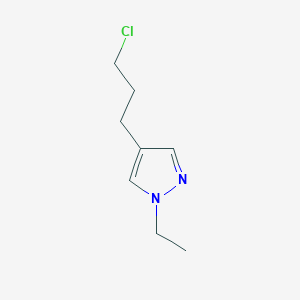
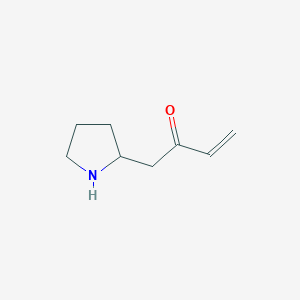
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
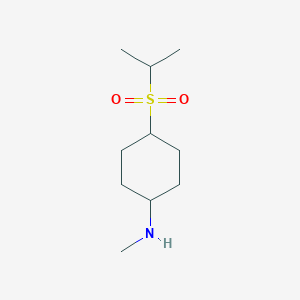

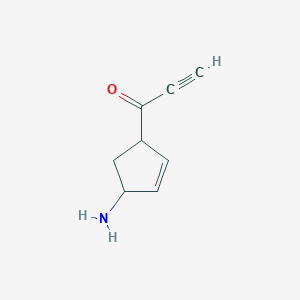

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)


